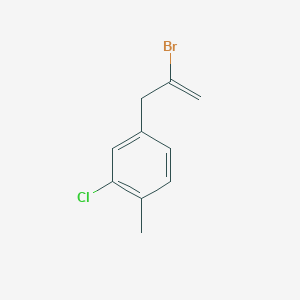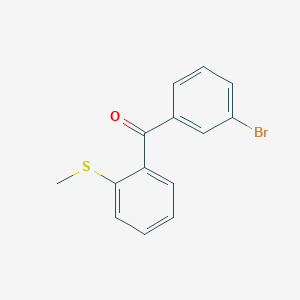
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene
Übersicht
Beschreibung
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene, also known as 2-Bromo-3-FMPP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used as an intermediate in organic synthesis, as a reagent in organic chemistry, and as a tool in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of other organic compounds. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell growth and differentiation. Additionally, it has been used as a tool in the study of the structure and function of proteins and nucleic acids.
Wirkmechanismus
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP acts as a strong electrophile, which means that it can react with nucleophiles, such as proteins and nucleic acids. Upon reaction with nucleophiles, 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP forms covalent bonds with them, which can alter their structure and function. Additionally, 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP can react with other organic compounds, such as fatty acids, to form esters.
Biochemical and Physiological Effects
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP has been used in the study of the regulation of gene expression and the regulation of cell growth and differentiation. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which can lead to changes in gene expression. Additionally, 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP has been shown to affect the activity of certain proteins, such as kinases, which can lead to changes in cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available in a variety of purities. Additionally, it is a highly reactive compound, which makes it useful for a variety of reactions. However, there are also some limitations to its use. It is toxic and should be handled with care. Additionally, it is relatively expensive and its use may require special equipment.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propenePP. These include the development of new synthetic methods for its synthesis, the investigation of its effects on other biochemical and physiological processes, such as signal transduction pathways, and the development of new methods for its use in laboratory experiments. Additionally, there is potential for its use in the development of new drugs and other therapeutic agents.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDJLXHJSHQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=C)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222541 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene | |
CAS RN |
951889-05-7 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















